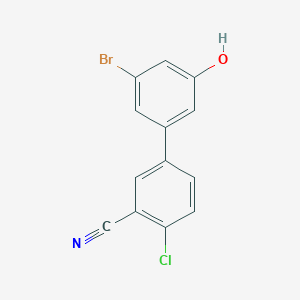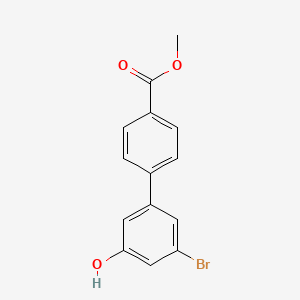
3-Bromo-5-(4-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(4-methoxycarbonylphenyl)phenol, 95% (hereafter referred to as 3-BMPP) is a chemical compound that belongs to the family of phenols. It is a white, crystalline solid with a melting point of 68-70°C and a boiling point of 238°C. 3-BMPP is a widely used in scientific research and laboratory experiments due to its various properties.
Scientific Research Applications
3-BMPP is widely used in scientific research and laboratory experiments due to its various properties. It has been used as a reagent in the synthesis of a variety of compounds, including thiazoles, benzimidazoles, and indoles. 3-BMPP has also been used in the synthesis of various pharmaceuticals, such as antibiotics, antivirals, and antifungals. Additionally, 3-BMPP has been used as an intermediate in the synthesis of a variety of other compounds, such as dyes, pigments, and fragrances.
Mechanism of Action
The mechanism of action of 3-BMPP is not well understood. However, it is believed that the compound acts as a proton donor, donating protons to the substrate in order to facilitate the reaction. Additionally, 3-BMPP is believed to act as a catalyst, increasing the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BMPP are not well understood. However, it is believed that the compound may have a variety of effects on the body, including inhibition of enzymes and inhibition of the synthesis of certain compounds. Additionally, 3-BMPP may act as an antioxidant, protecting the body from oxidative stress.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-BMPP in laboratory experiments is its high purity, which allows for more precise and accurate results. Additionally, 3-BMPP is relatively inexpensive and readily available, making it an ideal choice for laboratory experiments. However, 3-BMPP is also highly toxic and should be handled with care. Furthermore, the compound is sensitive to light and air, and should be stored in a cool, dry place.
Future Directions
Due to its various properties, 3-BMPP has potential applications in a variety of fields, such as pharmaceuticals, materials science, and biotechnology. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Finally, 3-BMPP could be used to develop new synthesis methods for a variety of compounds, such as pharmaceuticals and fragrances.
Synthesis Methods
3-BMPP can be synthesized through a three-step process. The first step involves the preparation of 4-methoxycarbonylphenyl bromide, which is obtained by reacting 4-methoxycarbonylphenol with bromine. The second step involves the reaction of 4-methoxycarbonylphenyl bromide with potassium hydroxide in ethanol, resulting in 3-BMPP. The third step involves the purification of 3-BMPP by recrystallization from ethanol.
properties
IUPAC Name |
methyl 4-(3-bromo-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-12(15)8-13(16)7-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQJXFNISASTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686431 |
Source


|
| Record name | Methyl 3'-bromo-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-83-0 |
Source


|
| Record name | Methyl 3'-bromo-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



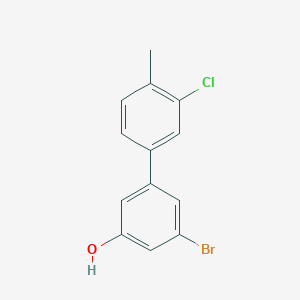

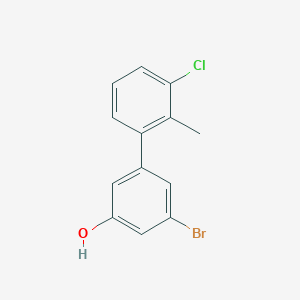

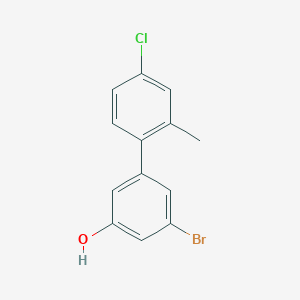
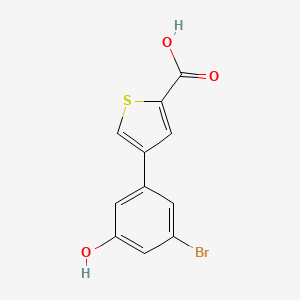
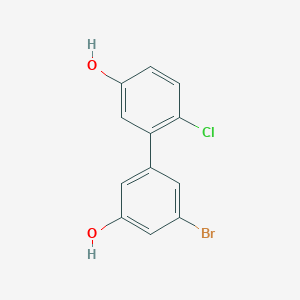

![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)


